2-(2-fluoropyridin-4-yl)acetonitrile
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Overview
Description
2-(2-fluoropyridin-4-yl)acetonitrile is a chemical compound with the molecular formula C7H5FN2. It has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a fluorine atom on the pyridine ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2-(2-fluoropyridin-4-yl)acetonitrile typically involves the reaction of 4-chloropyridine hydrochloride with ethyl 2-cyano-2-(pyridine-4-yl)acetic ester through a decarboxylation reaction. The reaction is carried out in dimethyl sulfoxide with lithium chloride as a catalyst at temperatures ranging from 100 to 160°C . This method is known for its high yield, simplicity, and cost-effectiveness.
Chemical Reactions Analysis
2-(2-fluoropyridin-4-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Reagents such as potassium cyanide and dimethyl sulfoxide are commonly used in these reactions.
Major Products: The major products formed from these reactions include various substituted pyridines and nitriles.
Scientific Research Applications
2-(2-fluoropyridin-4-yl)acetonitrile is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluoropyridin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring enhances its ability to interact with biological molecules, potentially leading to various biological effects . detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-(2-fluoropyridin-4-yl)acetonitrile can be compared with other fluorinated pyridines, such as:
- 2-fluoropyridine
- 4-fluoropyridine
- 2,6-difluoropyridine
These compounds share similar structural features but differ in their chemical properties and reactivity due to the position and number of fluorine atoms on the pyridine ring . The unique positioning of the fluorine atom in this compound imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
1000188-57-7 |
---|---|
Molecular Formula |
C7H5FN2 |
Molecular Weight |
136.1 |
Purity |
95 |
Origin of Product |
United States |
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